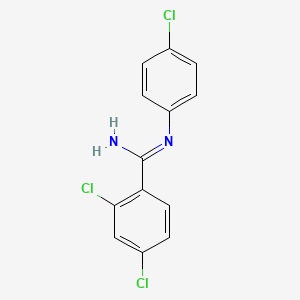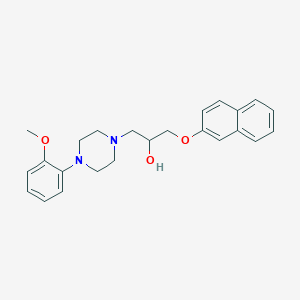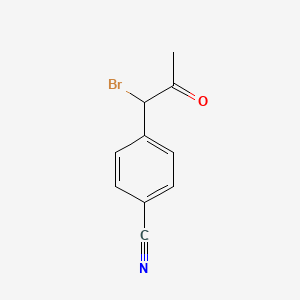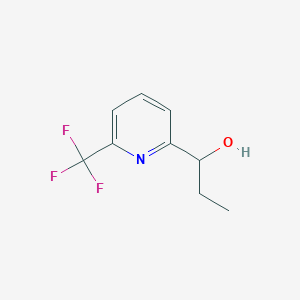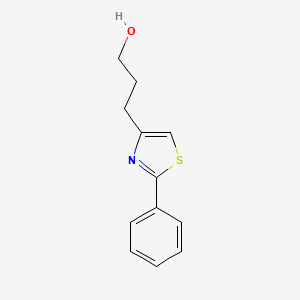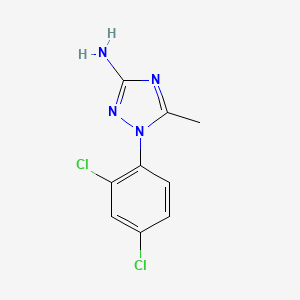
2-fluoro-5-(1,3-thiazol-2-yl)pyridine
概要
説明
2-fluoro-5-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate thioamides with α-haloketones or α-haloesters under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-fluoro-5-(1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-fluoro-5-(1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Medicine: It is explored as a potential lead compound in drug discovery programs targeting various diseases.
作用機序
The mechanism of action of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
2-fluoro-5-(1,3-thiazol-2-yl)pyridine can be compared with other similar compounds, such as:
2-(6-Chloropyridin-3-yl)thiazole: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.
2-(6-Bromopyridin-3-yl)thiazole: Contains a bromine atom, which can affect the compound’s reactivity and interactions with biological targets.
2-(6-Methylpyridin-3-yl)thiazole: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H5FN2S |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-(6-fluoropyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5FN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |
InChIキー |
RYYRZKHKRWYZOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=NC=CS2)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
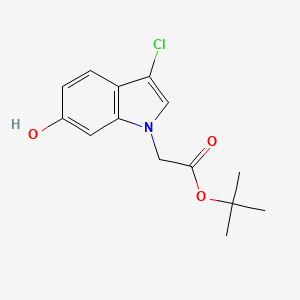
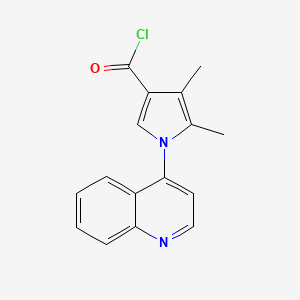
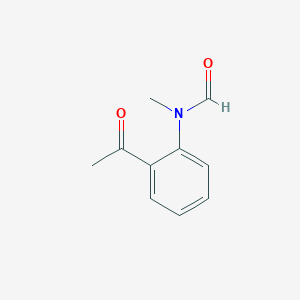
![4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile](/img/structure/B8590727.png)
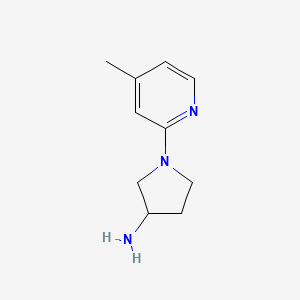
![[4-(Piperidine-1-carbonyl)phenyl]methanol](/img/structure/B8590740.png)
